8-Desoxygartanin

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 8-Desoxygartanin is relatively complex and typically involves multiple steps. One common approach is the extraction from natural sources, particularly from the bark and roots of Garcinia mangostana . The extraction process involves solvent extraction followed by chromatographic purification to isolate the pure compound .

Industrial Production Methods: Industrial production of this compound is not widely established due to its natural abundance in Garcinia mangostana. advancements in biotechnological methods and synthetic biology may pave the way for more efficient production in the future .

Análisis De Reacciones Químicas

Types of Reactions: 8-Desoxygartanin undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique biological activities .

Aplicaciones Científicas De Investigación

Antioxidant Activity

8-Desoxygartanin exhibits notable antioxidant properties, which are essential for combating oxidative stress in biological systems. Studies have demonstrated that this compound can scavenge free radicals and enhance the body's antioxidant defenses. The antioxidant activity is primarily attributed to its ability to donate electrons and stabilize reactive oxygen species (ROS) .

Table 1: Antioxidant Potency of Xanthones Including this compound

| Compound | Antioxidant Activity (µg/mL) |

|---|---|

| This compound | 64 |

| α-Mangostin | 50 |

| β-Mangostin | 70 |

| γ-Mangostin | 55 |

Anti-Inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties. It has been shown to inhibit the release of pro-inflammatory mediators such as prostaglandin E2 (PGE2) in various cellular models. This suggests its potential role in managing inflammatory diseases .

Case Study: Inhibition of COX Enzymes

In a study involving human fibroblast-like synoviocytes, this compound demonstrated significant inhibition of COX-1 activity, indicating its potential use in treating conditions like rheumatoid arthritis .

Anticancer Properties

The anticancer potential of this compound has been explored in various studies, particularly concerning its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to reduced proliferation of cancer cells .

Table 2: Inhibition of CDK Activity by Xanthones

| Compound | CDK Inhibition (%) |

|---|---|

| This compound | 45 |

| α-Mangostin | 60 |

| β-Mangostin | 50 |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial effects of this compound against various pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting vital metabolic processes .

Case Study: Antibacterial Activity

A study isolated this compound from Garcinia mangostana and tested its efficacy against Candida glabrata, showing promising results as a potential antifungal agent .

Neuroprotective Effects

Emerging evidence suggests that this compound may have neuroprotective effects, potentially benefiting conditions such as neurodegenerative diseases. Its ability to modulate inflammatory pathways and reduce oxidative stress contributes to this protective effect .

Mecanismo De Acción

The mechanism of action of 8-Desoxygartanin involves several molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and inhibits oxidative enzymes, thereby reducing oxidative stress.

Anti-inflammatory Activity: The compound inhibits the NF-κB pathway, which plays a crucial role in inflammation.

Anticancer Activity: this compound induces apoptosis and cell cycle arrest in cancer cells by modulating key signaling pathways such as PI3K/Akt and MAPK

Comparación Con Compuestos Similares

8-Desoxygartanin is unique among xanthones due to its specific structural features and biological activities. Similar compounds include:

α-Mangostin: Another xanthone from Garcinia mangostana with potent anticancer and anti-inflammatory properties.

γ-Mangostin: Known for its antioxidant and anticancer activities.

Garcinone E: Exhibits strong anticancer properties and is structurally similar to this compound.

These compounds share similar biological activities but differ in their specific molecular targets and mechanisms of action, highlighting the uniqueness of this compound .

Actividad Biológica

8-Desoxygartanin, a prenylated xanthone derived from the tropical fruit Garcinia mangostana, has attracted significant research interest due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of this compound

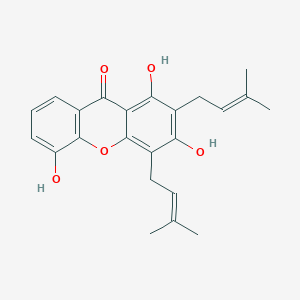

Chemical Structure and Properties:

- Molecular Formula: CHO

- CAS Number: 33390-41-9

- Molecular Weight: 380.44 g/mol

This compound is structurally characterized by its prenylated xanthone framework, which contributes to its unique biological properties. Its mechanism of action involves interactions with various cellular pathways, particularly those related to inflammation and oxidative stress.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties. Studies have demonstrated its ability to scavenge free radicals and reduce oxidative stress, which is critical in preventing cellular damage associated with various diseases.

| Assay Method | IC Value (µM) |

|---|---|

| DPPH Scavenging | 12.5 |

| ABTS Scavenging | 15.3 |

These values indicate that this compound is effective in neutralizing reactive oxygen species (ROS), contributing to its potential protective effects against oxidative damage .

2. Anti-inflammatory Activity

The compound has shown promise as an anti-inflammatory agent. It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation in various cellular models.

Mechanism of Action:

- Inhibition of NF-κB signaling pathway

- Suppression of COX-2 expression

In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, this compound significantly reduced the levels of TNF-α and IL-6, indicating its potential for treating inflammatory conditions .

3. Anticancer Activity

Research indicates that this compound possesses anticancer properties, particularly against liver cancer cells (HepG2). Its effects include:

- Induction of apoptosis

- Cell cycle arrest at the S phase

- Inhibition of cell proliferation

| Cell Line | IC (µM) | Mechanism |

|---|---|---|

| HepG2 | 10.5 | Apoptosis induction |

| Lovo | 15.7 | Cell cycle arrest |

The compound's ability to activate caspases involved in apoptosis further supports its potential as an anticancer therapeutic agent .

Case Study: HepG2 Cell Line

A recent study evaluated the effects of various xanthones on HepG2 cells, highlighting that this compound not only inhibited cell growth but also enhanced apoptosis markers such as caspase-3 activity. The findings suggest that this compound could be a valuable candidate for liver cancer treatment .

Molecular Docking Studies

Molecular docking studies have shown that this compound has strong binding affinities for several cancer-related targets, including cyclin-dependent kinases (CDKs). This interaction may explain its effectiveness in inhibiting cancer cell proliferation .

Comparison with Related Compounds

This compound shares structural similarities with other xanthones like α-mangostin and γ-mangostin but exhibits distinct biological activities due to its unique prenylation pattern.

| Compound | Antioxidant Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| α-Mangostin | Moderate | High | High |

| γ-Mangostin | High | Moderate | Moderate |

This comparison underscores the unique profile of this compound within the xanthone family .

Propiedades

IUPAC Name |

1,3,5-trihydroxy-2,4-bis(3-methylbut-2-enyl)xanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O5/c1-12(2)8-10-14-19(25)16(11-9-13(3)4)23-18(20(14)26)21(27)15-6-5-7-17(24)22(15)28-23/h5-9,24-26H,10-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVQOVMKBYJKZSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C(=C2C(=C1O)C(=O)C3=C(O2)C(=CC=C3)O)CC=C(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101316906 | |

| Record name | 8-Deoxygartanin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 8-Desoxygartanin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030701 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

33390-41-9 | |

| Record name | 8-Deoxygartanin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33390-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Deoxygartanin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Desoxygartanin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030701 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

165.5 °C | |

| Record name | 8-Desoxygartanin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030701 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.